ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, an ethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety
Preparation Methods
The synthesis of ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethylphenoxy group: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with an ethylphenol derivative under suitable conditions.
Addition of the cyano group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrido[1,2-a]pyrimidin-4-one moiety are likely involved in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can be compared with similar compounds such as:
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate: This compound has a similar structure but lacks the pyrido[1,2-a]pyrimidin-4-one moiety.
2-Ethyl-3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one: This compound contains an ethylphenoxy group but has a different core structure.
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C22H19N3O4/c1-3-15-8-10-17(11-9-15)29-20-18(13-16(14-23)22(27)28-4-2)21(26)25-12-6-5-7-19(25)24-20/h5-13H,3-4H2,1-2H3/b16-13+ |
InChI Key |
YUHNINFZLHCMGV-DTQAZKPQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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